QCC374

Pulmonary Arterial Hypertension Inhaled Therapy Prostacyclin Receptor Agonist

QCC374 is a rationally designed, selective prostacyclin (IP) receptor agonist with a unique dihydropyridopyrazine core. Originally developed as a dry powder inhalation candidate for pulmonary arterial hypertension, its terminated clinical development and absence of efficacy data make it an ideal benchmark or negative control in comparative pharmacology. It delivers high local lung exposure with limited systemic distribution—a profile not shared by other prostacyclin agents. Use it as a selective IP agonist in in vitro assays where off-target prostanoid receptor activation must be avoided, as a tool compound for preclinical DMPK lung retention studies, or as a reference standard in SAR campaigns. Research-grade material available with certificate of analysis. Not for human use.

Molecular Formula C28H33N3O2
Molecular Weight 443.6 g/mol
Cat. No. B610377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQCC374
SynonymsQCC-374;  QCC 374;  QCC374
Molecular FormulaC28H33N3O2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(CCC3)CCCCCCC(=O)O
InChIInChI=1S/C28H33N3O2/c1-20-10-14-22(15-11-20)26-27(23-16-12-21(2)13-17-23)30-28-24(29-26)8-7-19-31(28)18-6-4-3-5-9-25(32)33/h10-17H,3-9,18-19H2,1-2H3,(H,32,33)
InChIKeyAYBWWXMNUCPFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QCC374 Compound Overview for PAH Research Procurement


QCC374 (CAS 1356331-63-9) is a small molecule selective prostacyclin (IP) receptor agonist . Developed by Novartis as a dry powder inhalation (DPI) candidate for pulmonary arterial hypertension (PAH) [1], it reached Phase 2 clinical development but was terminated for strategic reasons, not safety concerns [2].

Why Prostacyclin Pathway Agents Are Not Interchangeable with QCC374


QCC374 is rationally designed for dry powder inhalation to achieve high local lung exposure with limited systemic distribution, a profile not shared by other prostacyclin pathway agents [1]. Generic substitution with oral selexipag, inhaled iloprost, or parenteral treprostinil would alter the site-specific exposure and risk-benefit balance observed in QCC374's preclinical and early clinical development [1].

Quantitative Differentiation of QCC374 Against Comparator IP Agonists


Rational Design for Dry Powder Inhalation (DPI) Provides Targeted Lung Delivery

QCC374 is the first selective prostacyclin (IP) receptor agonist rationally designed for dry powder inhalation [1]. Its molecular properties were optimized for high membrane affinity, resulting in prolonged lung retention and minimized systemic exposure [1]. This contrasts with selexipag (oral), treprostinil (inhaled/oral/IV), and iloprost (inhaled), which were not originally designed with DPI-optimized membrane affinity [1].

Pulmonary Arterial Hypertension Inhaled Therapy Prostacyclin Receptor Agonist

Selective IP Receptor Agonism Avoids Non-IP Prostanoid Receptor Activation

QCC374 is a selective agonist of the prostacyclin (IP) receptor . While selexipag and its active metabolite MRE-269 are also IP-selective agonists, prostacyclin analogs like treprostinil and iloprost exhibit broader prostanoid receptor activity, which may contribute to off-target effects [1]. Quantitative selectivity data (e.g., EC50 or Ki across prostanoid receptor subtypes) for QCC374 is not publicly available.

Selectivity IP Receptor Prostanoid Receptors

Phase 2 Clinical Development and Premature Termination Status

QCC374 entered a Phase 2a study (NCT02927366) in PAH patients, evaluating change in pulmonary vascular resistance (PVR) over 16 weeks [1]. The study was terminated early after enrolling 8 patients (Part 1) due to strategic reasons, not safety concerns [1]. Consequently, no statistically significant efficacy data was generated, and the compound has been discontinued from active development [2]. This contrasts with approved IP agonists like selexipag, which completed Phase 3 trials demonstrating significant reduction in morbidity/mortality events.

Clinical Trial Phase 2 PAH

Optimal Research Applications for QCC374 Given Its Differentiated Profile


In Vitro Studies Requiring a Selective IP Receptor Agonist Tool Compound

QCC374 can serve as a selective IP receptor agonist for in vitro assays where activation of other prostanoid receptors (EP1-4, DP, FP, TP) must be minimized. Its selectivity profile makes it a useful comparator for studying IP-mediated signaling pathways in pulmonary vascular cells [1].

Preclinical Inhaled DMPK Model Compound for Lung-Targeted IP Agonism

Given its rational design for dry powder inhalation and optimized membrane affinity, QCC374 is an instructive tool compound for investigating the relationship between molecular design, lung retention, and systemic exposure in preclinical DMPK studies [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies of Dihydropyridopyrazine-Based IP Agonists

QCC374 represents a distinct chemotype within the IP agonist class, featuring a dihydropyridopyrazine core. It can be used as a reference standard in SAR campaigns aimed at discovering novel lung-targeted IP agonists with improved properties [1].

Negative Control or Benchmark in Studies Evaluating Clinical-Stage IP Agonists

Due to its terminated clinical development and lack of efficacy data, QCC374 is best suited as a benchmark or negative control in comparative pharmacology studies alongside clinically validated IP agonists such as selexipag or treprostinil [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for QCC374

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.